1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups substituted with methyl and methoxy groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride.
Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of toluene derivatives.
Substitution: Formation of nitro or halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as central nervous system activity or as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes. The presence of methyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.
1-(3-chlorophenyl)piperazine (mCPP): A psychoactive compound with serotonergic activity.
1-(2,4-dimethylphenyl)piperazine: A compound with structural similarity but lacking the methoxy groups.
Uniqueness
1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both dimethyl and trimethoxy substitutions on the benzyl groups
Properties
CAS No. |
5989-97-9 |
---|---|
Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H32N2O3/c1-17-6-7-19(18(2)12-17)15-24-8-10-25(11-9-24)16-20-13-22(27-4)23(28-5)14-21(20)26-3/h6-7,12-14H,8-11,15-16H2,1-5H3 |
InChI Key |
SBQIXTHCHYCABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.